Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(2)18-15(17)13-12(8-19-14(13)16)11-6-4-10(3)5-7-11/h4-9H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJLRSGOEDNXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358004 | |
| Record name | isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-25-0 | |
| Record name | 1-Methylethyl 2-amino-4-(4-methylphenyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Steps
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Ketone Activation : 4-Methylacetophenone reacts with sulfur to form a thioketone intermediate.
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Cyanoacetate Condensation : The thioketone undergoes nucleophilic attack by the cyanoacetate ester (e.g., ethyl cyanoacetate), forming a thioamide intermediate.
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Cyclization : Intramolecular cyclization yields the thiophene ring, with the amino and ester groups positioned at the 2- and 3-positions, respectively.
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Esterification : The ethyl ester is transesterified with isopropyl alcohol under acidic catalysis (e.g., H₂SO₄) to produce the final isopropyl ester.
Optimization Parameters
Yield and Purity
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Typical yields range from 60–75% after purification via recrystallization (ethanol/water).
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Purity exceeding 95% is achievable through column chromatography (silica gel, ethyl acetate/hexane).
Paal-Knorr Thiophene Synthesis
The Paal-Knorr method, traditionally used for thiophene synthesis, has been adapted for this compound using 1,4-diketones and phosphorus pentasulfide (P₄S₁₀).
Reaction Pathway
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Diketone Sulfurization : 4-(4-Methylphenyl)-2,5-hexanedione reacts with P₄S₁₀, forming a thiophene ring via sulfur insertion.
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Amination : The intermediate thiophene is aminated at the 2-position using ammonia or ammonium acetate.
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Esterification : The carboxylic acid derivative is esterified with isopropyl alcohol under Dean-Stark conditions.
Critical Conditions
Performance Metrics
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Yields: 50–65%, limited by competing side reactions (e.g., furan formation).
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Purification: Distillation under reduced pressure (0.1 mmHg, 150°C) isolates the product.
KOH-Catalyzed Condensation Method
A modern approach reported in ACS Omega involves KOH-mediated condensation of aldehydes, cyanothioacetamide, and phenacyl thiocyanate.
Procedural Details
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Aldehyde Activation : 4-Methylbenzaldehyde reacts with cyanothioacetamide in ethanol, forming a thioenolate intermediate.
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Thiocyanate Addition : Phenacyl thiocyanate introduces the thiophene sulfur atom.
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Cyclization : KOH (10% aqueous) catalyzes ring closure, yielding the dihydrothiophene precursor.
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Aromatization : Oxidative aromatization with hydrogen peroxide converts the dihydrothiophene to the final product.
Optimization Highlights
Yield and Scalability
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Lab-Scale Yields: 38–40% after recrystallization (ethanol/acetone).
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Scalability: Continuous flow reactors may improve throughput, though data specific to this compound remain unpublished.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Gewald Reaction | 60–75 | >95 | High scalability | Requires toxic sulfur reagents |
| Paal-Knorr Synthesis | 50–65 | 90–95 | Broad substrate compatibility | Low yields due to side products |
| KOH-Catalyzed Route | 38–40 | 85–90 | Mild conditions | Multi-step, moderate yields |
Chemical Reactions Analysis
Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: Although not used therapeutically, it is studied for its potential pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 4-methylphenyl group in the target compound can be replaced with other aromatic or aliphatic substituents, significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
Ester Group Modifications
The ester moiety at the 3-position influences solubility, metabolic stability, and synthetic accessibility:
Q & A
Basic: What are the recommended synthetic protocols for Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, and how are yields optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach, including:
- Gewald Reaction : A common method for thiophene derivatives, utilizing a ketone (e.g., 4-methylacetophenone), a cyanoacetate ester, and elemental sulfur under reflux conditions .
- Esterification : The carboxylate group is introduced via esterification with isopropyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
- Optimization : Yields are improved by controlling temperature (70–90°C), solvent polarity (e.g., DMF or ethanol), and catalyst concentration. Continuous flow reactors may enhance scalability .
Key Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify substituents (e.g., aromatic protons at δ 7.2–7.4 ppm for the 4-methylphenyl group; NH₂ protons at δ 5.5–6.0 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and thiophene ring carbons (δ 110–140 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₉NO₂S: 289.38) .
- IR Spectroscopy : Detect amine (~3350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) stretches .
Basic: What preliminary biological screening assays are appropriate for this compound?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (MIC against S. aureus and E. coli) with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Solubility Profiling : Determine in PBS (pH 7.4) and DMSO to guide in vitro dosing .
Advanced: How do substituent modifications at the 4-position influence pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- 4-Methylphenyl vs. 4-Isopropylphenyl : Increased lipophilicity (logP) from methyl to isopropyl groups enhances membrane permeability but may reduce aqueous solubility .
- Electron-Withdrawing Groups : Nitro or chloro substituents (e.g., as in ) improve antimicrobial activity but increase toxicity risks .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding to targets like COX-2 or adenosine receptors .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., IC50 values adjusted for assay type) .
- Stereochemical Considerations : Verify enantiopurity (e.g., via chiral HPLC), as racemic mixtures may show conflicting activity .
Advanced: What experimental strategies elucidate the mechanism of action for this compound?
Methodological Answer:
- Target Identification :
- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or kinase activation (e.g., p-ERK) .
- Metabolite Profiling : LC-MS to track metabolic stability and identify active metabolites .
Advanced: How are reaction intermediates stabilized during large-scale synthesis?
Methodological Answer:
- Protection of Amine Group : Use Boc or Fmoc groups to prevent side reactions during esterification .
- Low-Temperature Quenching : Halt exothermic reactions (e.g., Gewald step) by rapid cooling to –20°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
